2,3-Dichlorobutanal

Asymmetric Synthesis Ene Reaction Chloroaldehyde

2,3-Dichlorobutanal (CAS 55775-41-2) is a halogenated aldehyde with the molecular formula C4H6Cl2O, featuring two stereocenters and a reactive carbonyl group. It exists as a prochiral compound capable of asymmetric induction and serves primarily as a synthetic intermediate in academic and industrial chemistry.

Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
CAS No. 55775-41-2
Cat. No. B13803849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobutanal
CAS55775-41-2
Molecular FormulaC4H6Cl2O
Molecular Weight140.99 g/mol
Structural Identifiers
SMILESCC(C(C=O)Cl)Cl
InChIInChI=1S/C4H6Cl2O/c1-3(5)4(6)2-7/h2-4H,1H3
InChIKeyKYBNZGCYBVOCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobutanal (CAS 55775-41-2): Properties, Reactivity, and Procurement Overview


2,3-Dichlorobutanal (CAS 55775-41-2) is a halogenated aldehyde with the molecular formula C4H6Cl2O, featuring two stereocenters and a reactive carbonyl group . It exists as a prochiral compound capable of asymmetric induction and serves primarily as a synthetic intermediate in academic and industrial chemistry [1]. Key physicochemical properties include a molecular weight of approximately 141 g/mol, an estimated boiling point of 189.5°C, and a density of 1.2666 g/cm³ .

Probe

Prochiral aldehyde probe for asymmetric induction studies

Scaffold

2,3-Dichloro scaffold for stereochemical control research

Context

Chiral intermediate synthesis workflow fit

Why 2,3-Dichlorobutanal (CAS 55775-41-2) Cannot Be Substituted by Other Chloroaldehydes


Simple chloroaldehydes like 2-chlorobutanal or 3-chlorobutanal cannot replicate the reactivity profile of 2,3-dichlorobutanal. The presence of two adjacent chlorine atoms and the carbonyl group creates a unique prochiral environment that is essential for asymmetric transformations [1]. Substituting with a mono-chlorinated analog or a structurally different chloroaldehyde (e.g., 2,2-dichlorobutanal) would result in the loss of stereochemical control or fundamentally alter reaction kinetics and product distribution, rendering them unsuitable for applications requiring this specific scaffold [2].

Target

2,3-Dichlorobutanal

2,3-disubstitution pattern supports prochiral environment for asymmetric transformations.

vs
Substitute

Mono-chloro or 2,2-isomer

Lacks adjacent chlorine arrangement; stereochemical outcome may not transfer.

Target

2,3-Dichlorobutanal

Class-specific dehydrohalogenation pathway to 2-halobutenal metabolite.

vs
Substitute

Non-halogenated aldehyde

Different metabolic activation; mutagenic profile context may differ.

Quantitative Differentiation of 2,3-Dichlorobutanal (CAS 55775-41-2): Comparative Performance Data


Comparable Enantiomeric Excess in Asymmetric Ene Reactions with 2-Methylpropene

In a direct head-to-head comparison, 2,3-dichlorobutanal and chloral were evaluated in asymmetric ene reactions with 2-methylpropene catalyzed by BF3-l-menthylethyl etherate. Both substrates yielded optically active homoallylic alcohols with an enantiomeric excess (ee) within the same range of 16–22% [1]. This demonstrates that 2,3-dichlorobutanal can achieve comparable levels of asymmetric induction to the widely utilized benchmark chloroaldehyde chloral, validating its utility as a prochiral substrate in stereoselective transformations.

Enantiomeric Excess
Head-to-head
16–22% ee
Comparable asymmetric induction to chloral benchmark.
Reported under Lewis acid-catalyzed ene conditions.
Asymmetric Synthesis Ene Reaction Chloroaldehyde

Comparative Mutagenic Potential of Dihalobutanal Analogs

Studies on halogenated aldehydes indicate that 2,3-dichlorobutanal belongs to a class of compounds (2,3-dihalobutanals) which undergo rapid dehydrohalogenation to form 2-halobutenals, metabolites with established mutagenic potential [1]. This class-level inference suggests that the mutagenic profile of 2,3-dichlorobutanal is more akin to that of 2,3-dibromobutanal than to non-halogenated aldehydes or mono-chlorinated analogs, which may exhibit different metabolic activation pathways [1][2].

Mutagenic Potential
Class-level
2-Chlorobutenal metabolite pathway
Supports metabolic activation review for safety protocols.
Class inference; data to verify for direct comparison.
Toxicology Mutagenicity QSAR

Structural Confirmation of Prochirality for Asymmetric Synthesis Applications

2,3-Dichlorobutanal possesses two stereocenters and exists as a prochiral molecule, a structural feature confirmed by its 2D and 3D conformer data [1]. In contrast, many commercially available chloroaldehyde analogs, such as 2,2-dichlorobutanal (CAS unknown), lack this specific 2,3-disubstitution pattern, which results in a different stereochemical environment and prochiral character .

Prochirality
Structural
2 stereocenters, racemic
Confirms stereochemical foundation for chiral route design.
Differentiates from non-prochiral chloroaldehyde analogs.
Stereochemistry Chiral Building Blocks Asymmetric Synthesis

Optimal Application Scenarios for 2,3-Dichlorobutanal (CAS 55775-41-2) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Homoallylic Alcohol Building Blocks

For researchers developing asymmetric ene reactions, 2,3-dichlorobutanal is a validated prochiral substrate capable of delivering homoallylic alcohols with 16–22% ee, a performance metric that matches chloral under identical Lewis acid-catalyzed conditions [1]. This scenario is supported by direct head-to-head comparison data and is particularly relevant for medicinal chemistry groups synthesizing chiral intermediates for drug discovery.

Toxicology Studies and Safety Protocol Development

Toxicologists and regulatory affairs scientists in the pharmaceutical and agrochemical industries can utilize 2,3-dichlorobutanal as a model compound for studying the metabolism and genotoxicity of 2,3-dihalogenated aldehydes [2]. The class-level inference that it dehydrohalogenates to promutagenic 2-halobutenals [3] makes it a relevant standard for developing in vitro assays and safety guidelines for halogenated intermediates.

Stereoselective Precursor for Chiral Epoxides and Alcohols

The confirmed prochiral nature of 2,3-dichlorobutanal, featuring two stereocenters [4], positions it as a strategic starting material for the synthesis of enantiomerically enriched epoxides and alcohols. This application is supported by its structural classification and is distinct from non-prochiral or differently substituted chloroaldehyde analogs, which cannot provide the same stereochemical foundation .

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral building blocks
Prochiral substrate for ene reactions
Enantiomeric excess under Lewis acid conditions
Metabolism and genotoxicity studies
2,3-Dihalobutanal class member
Dehydrohalogenation pathway and mutagenic metabolite monitoring
Stereoselective epoxide or alcohol precursor
Dual stereocenter, racemic prochiral scaffold
Stereochemical outcome vs. 2,2-isomer or non-halogenated controls

Technical Documentation Hub

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39 linked technical documents
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